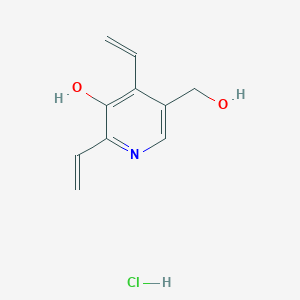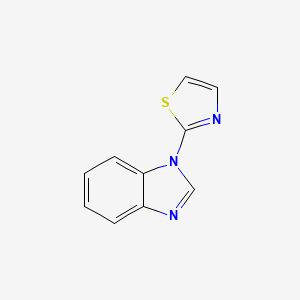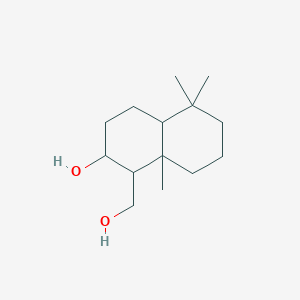
N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide is a quaternary ammonium compound characterized by the presence of four methyl groups and a 5-oxohexan-1-aminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyl-4-oxohexan-1-amine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, and hydroxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amines and related compounds.
Substitution: Formation of various quaternary ammonium salts with different anions.
Scientific Research Applications
N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, it can form complexes with various biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-N-(4-oxopentyl)ammonium iodide: Similar structure but with a shorter carbon chain.
Tetramethylethylenediamine (TMEDA): A related quaternary ammonium compound with different applications.
Uniqueness
N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds provides different solubility and interaction characteristics, making it suitable for specific applications in various fields.
Properties
CAS No. |
58944-13-1 |
|---|---|
Molecular Formula |
C10H22INO |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
trimethyl-(4-methyl-5-oxohexyl)azanium;iodide |
InChI |
InChI=1S/C10H22NO.HI/c1-9(10(2)12)7-6-8-11(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
MYMNDRFHRLJTEO-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC[N+](C)(C)C)C(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)



![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)


![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)


